

In-Depth Toxicological Profile of Isolan (CAS Number 119-38-0)

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Compound of Interest

Compound Name: *Isolan*

Cat. No.: *B1672246*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Isolan** (CAS 119-38-0) is an obsolete and primarily experimental carbamate insecticide.[1] Consequently, the publicly available toxicological data is limited, particularly concerning chronic, genotoxic, and reproductive effects. Much of the available information dates back several decades and may not meet current regulatory testing standards. This document summarizes the accessible data and provides a general overview of the toxicological profile expected from a carbamate cholinesterase inhibitor.

Executive Summary

Isolan, chemically known as 1-isopropyl-3-methyl-5-pyrazolyl dimethylcarbamate, is a carbamate insecticide that functions as a cholinesterase inhibitor.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in neurotoxicity.[3] The compound is classified as extremely toxic, with available data indicating high acute toxicity via both oral and dermal routes of exposure.[2] Detailed modern studies on sub-chronic and chronic toxicity, as well as genotoxicity and reproductive effects, are not readily available in the public domain.

Quantitative Toxicological Data

The available quantitative data for **Isolan** primarily pertains to acute toxicity. These values are summarized in the table below.

Toxicity Endpoint	Test Species	Route of Administration	Value	Reference
LD50	Male Rat	Oral	23 mg/kg	[2]
LD50	Female Rat	Oral	13 mg/kg	[2]
LD50	Male Rat	Dermal	5.6 mg/kg	[2]
LD50	Female Rat	Dermal	6.2 mg/kg	[2]
Probable Oral Lethal Dose	Human	Oral	5-50 mg/kg	[2]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Experimental Protocols

Detailed experimental protocols for the above-cited studies are not available in the public domain. The provided LD50 values are sourced from secondary databases and literature reviews, which do not typically include comprehensive methodological descriptions.

For a general understanding of the methodologies that would be employed in modern toxicological assessments, researchers can refer to standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD) for acute oral toxicity (e.g., OECD Guideline 420, 423, or 425) and acute dermal toxicity (e.g., OECD Guideline 402). These guidelines detail procedures for dose preparation, animal selection and care, administration of the test substance, and observation of clinical signs and mortality.

Mechanism of Action: Cholinesterase Inhibition

Isolan, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses.

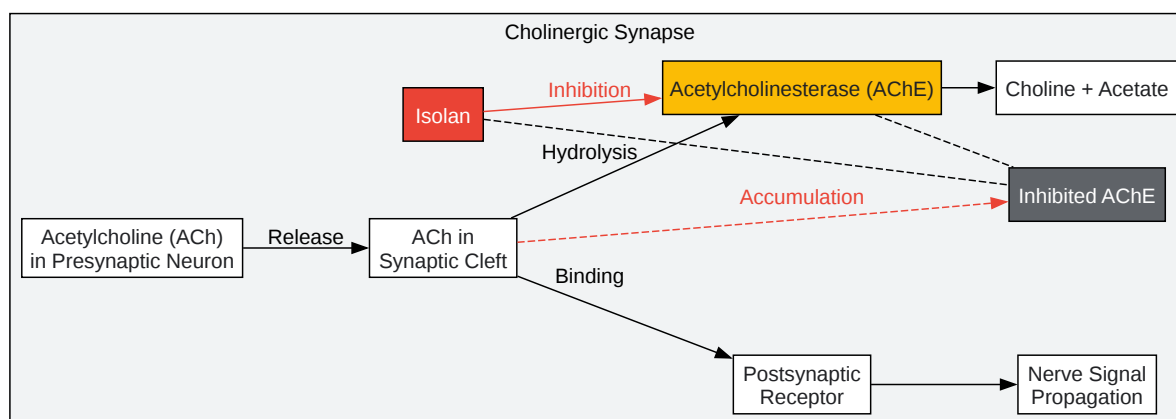
The carbamate group of **Isolan** binds to the active site of AChE, forming a carbamoylated enzyme complex. This binding is reversible, but the rate of decarbamoylation is significantly

slower than the rate of hydrolysis of acetylcholine by the uninhibited enzyme. This leads to a temporary inactivation of AChE.

The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors on the postsynaptic membrane, causing a range of neurotoxic effects.

[3]

Signaling Pathway of Acetylcholinesterase Inhibition



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Caption: Mechanism of Acetylcholinesterase Inhibition by **Isolan**.

Toxicological Profile

Acute Toxicity

As indicated by the low LD50 values, **Isolan** is highly toxic upon acute exposure through both oral and dermal routes.[2] Signs of acute toxicity are consistent with cholinergic overstimulation and can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and

emesis (SLUDGE syndrome), as well as muscle tremors, convulsions, and respiratory distress. [2]

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies for **Isolan** were not identified in the public domain. For carbamate insecticides in general, long-term exposure to sub-lethal doses can lead to ongoing neurological symptoms. The primary target organ system is the nervous system. Due to the reversible nature of AChE inhibition by carbamates, cumulative damage is generally considered to be less of a concern than with organophosphate insecticides. However, without specific studies on **Isolan**, a definitive conclusion cannot be drawn.

Genotoxicity

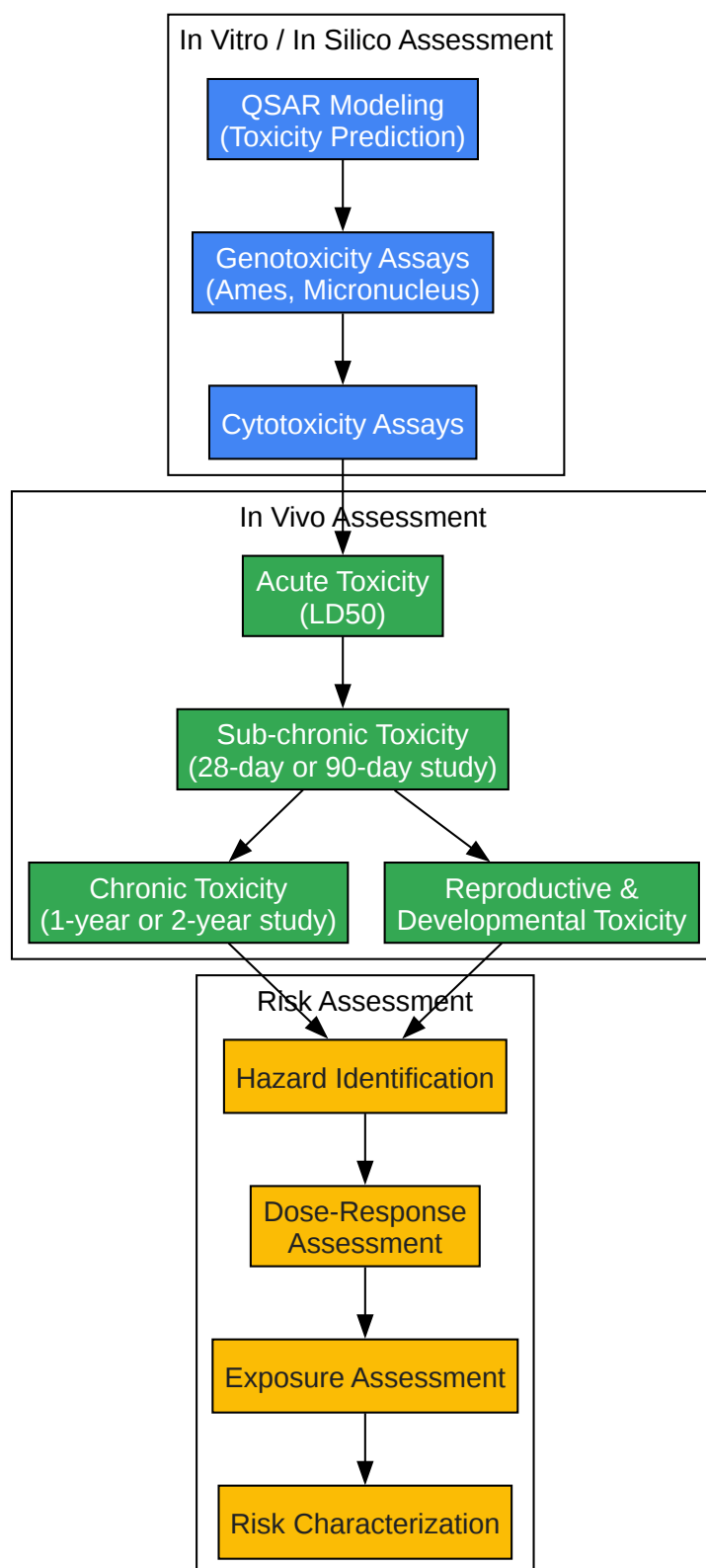
No specific genotoxicity studies (e.g., Ames test, micronucleus assay, chromosomal aberration assay) for **Isolan** were found. Therefore, its mutagenic or clastogenic potential is unknown.

Reproductive and Developmental Toxicity

Publicly available data on the reproductive and developmental toxicity of **Isolan** is lacking. The potential for **Isolan** to cause adverse effects on fertility, embryonic development, or offspring viability has not been documented in accessible literature.

Experimental Workflow for Toxicological Assessment

A general workflow for assessing the toxicity of a chemical substance like **Isolan**, following modern standards, is outlined below.



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Caption: General Experimental Workflow for Toxicological Assessment.

Conclusion

Isolan (CAS 119-38-0) is a highly toxic carbamate insecticide with a well-defined mechanism of action as a cholinesterase inhibitor. The available data is sufficient to classify it as a substance with high acute toxicity. However, there is a significant lack of publicly available information regarding its effects from repeated or long-term exposure, as well as its potential to cause genetic damage or reproductive and developmental harm. Due to its obsolete status, it is unlikely that comprehensive toxicological studies compliant with modern standards will be conducted. Professionals in drug development and research should be aware of these data gaps and exercise extreme caution. The information provided herein should be used for research and informational purposes only and is not a substitute for a comprehensive risk assessment.

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